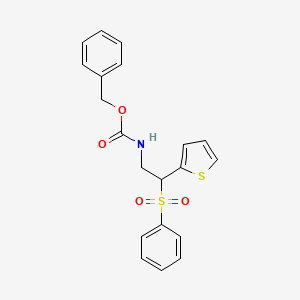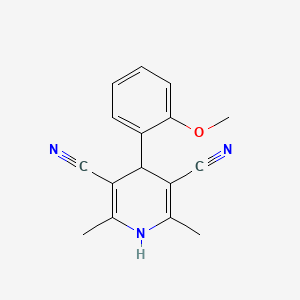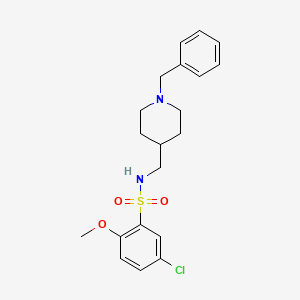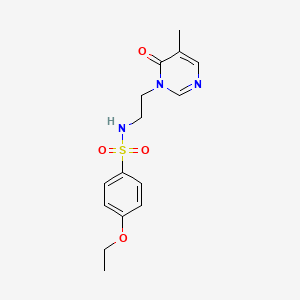
tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
“tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS number 786684-63-7 . It is available in powder form .
Molecular Structure Analysis
The molecular structure of “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is represented by the InChI code1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 . The molecular weight of the compound is 197.24 . Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” include a storage temperature at room temperature . The compound is available in powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
The chemical tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate plays a critical role in the synthesis of various compounds and intermediates, showcasing its versatility and utility in organic chemistry. For example, it serves as an essential intermediate in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, highlighting its application in the development of compounds with potential pharmacological activities (Iminov et al., 2015). Similarly, it is instrumental in the efficient one-pot synthesis of 2-amino-4H-pyrans, which are important due to their biological activities and use as intermediates in organic synthesis (Zonouzi et al., 2006).
Catalysis and Ligand Development
Furthermore, tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used in the development of ligands and catalysts. For instance, it contributes to the creation of alkylzinc complexes with both achiral and chiral monoanionic N,N,O heteroscorpionate ligands, showcasing its role in the advancement of organometallic chemistry and potential applications in catalysis (Hegelmann et al., 2003). Additionally, it is involved in the synthesis of novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, which are explored as catalysts for hydrogenation reactions, indicating its contribution to the development of new catalytic systems (Amenuvor et al., 2016).
Biological Activity and Drug Development
Its utility extends to the synthesis of compounds with potential biological activities. For example, tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is crucial in the synthesis of mTOR targeted PROTAC molecule PRO1, highlighting its importance in the development of targeted therapies (Zhang et al., 2022). This demonstrates its relevance in medicinal chemistry, offering pathways for the creation of novel therapeutic agents.
Environmental and Green Chemistry
In addition to its applications in synthesis, catalysis, and drug development, tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is involved in studies focused on green chemistry. A noteworthy example includes the development of green approaches toward the protection of secondary amine in pyrazole nuclei, where the compound contributes to the synthesis of anticancer compounds through environmentally friendly methods (Anonymous, 2020).
Safety and Hazards
The safety information for “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” includes several hazard statements: H303, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Wirkmechanismus
Target of Action
Tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a complex compound with a variety of potential targets. Compounds with similar structures have been found to interact with steroid hormone receptors , which are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
For instance, compounds with similar structures have been found to reduce a wide variety of carbonyl compounds including quinones, prostaglandins, menadione, and various xenobiotics .
Biochemical Pathways
Compounds with similar structures have been found to interact with nadph-dependent reductase, a broad substrate specificity enzyme . This interaction could potentially affect a variety of biochemical pathways, leading to downstream effects.
Result of Action
Compounds with similar structures have been found to regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-aminopyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEYZRUTRMWATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate | |
CAS RN |
786684-63-7 | |
| Record name | tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)
![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)
![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide](/img/structure/B2995990.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2995991.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2995997.png)
![3,11-Diazatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene dihydrochloride](/img/structure/B2995998.png)
![1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2996003.png)
![1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2996005.png)
